molecular formula C9H18O2 B12403759 Nonanoic-6,6,7,7-d4 acid

Nonanoic-6,6,7,7-d4 acid

Cat. No.: B12403759
M. Wt: 162.26 g/mol
InChI Key: FBUKVWPVBMHYJY-KHORGVISSA-N
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Description

Nonanoic-6,6,7,7-d4 acid, also known as Pelargonic-6,6,7,7-d4 acid, is a deuterated form of nonanoic acid. It is a nine-carbon saturated fatty acid with the molecular formula C9H14D4O2. This compound is often used as a labeled version of nonanoic acid for various scientific applications, including research in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoic-6,6,7,7-d4 acid can be synthesized through the deuteration of nonanoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated compounds. The production methods ensure high purity and yield of the final product, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Nonanoic-6,6,7,7-d4 acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nonanoic acid derivatives, nonanol, and substituted nonanoic acids. These products have various applications in research and industry .

Scientific Research Applications

Nonanoic-6,6,7,7-d4 acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Nonanoic-6,6,7,7-d4 acid involves its interaction with molecular targets and pathways similar to nonanoic acid. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular processes. The deuterium atoms provide a unique advantage in tracing and studying these interactions at a molecular level .

Comparison with Similar Compounds

Nonanoic-6,6,7,7-d4 acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in scientific research .

Properties

Molecular Formula

C9H18O2

Molecular Weight

162.26 g/mol

IUPAC Name

6,6,7,7-tetradeuteriononanoic acid

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i3D2,4D2

InChI Key

FBUKVWPVBMHYJY-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])CCCCC(=O)O

Canonical SMILES

CCCCCCCCC(=O)O

Origin of Product

United States

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